molecular formula C16H11BrN2O2 B12996209 Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate

Cat. No.: B12996209
M. Wt: 343.17 g/mol
InChI Key: YYJXLWIAFOXNOI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Pfitzinger reaction, where isatin reacts with a pyridine derivative under acidic conditions to form the quinoline core . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit certain enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and pyridine moieties enhances its reactivity and potential for diverse applications .

Biological Activity

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
IUPAC Name: Methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate
CAS Number: 37509-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • DNA Intercalation: The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.
  • Inhibition of Enzymatic Activity: Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerases, which are essential for DNA replication in bacteria, thus exhibiting antibacterial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)< 1
Escherichia coliNot effective
Candida albicans7.80

These findings suggest that the compound is particularly potent against Gram-positive bacteria while showing limited activity against Gram-negative bacteria .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It has been tested on various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound demonstrated significant antiproliferative effects with varying degrees of potency:

Cell Line IC50 (µM)
A5493.90
FibroblastsHigher IC50

These results indicate a preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Antibacterial Study: A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against MRSA and other strains. The compound exhibited a strong inhibitory effect with an MIC lower than many conventional antibiotics .
  • Cytotoxicity Assessment: In a cytotoxicity study against multiple cancer cell lines, the compound showed promising results, particularly against lung cancer cells. It was noted for its ability to induce apoptosis in these cells while sparing normal fibroblast cells .
  • Molecular Docking Studies: Computational studies have suggested that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, indicating its potential as a lead compound for developing new antimicrobial agents .

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3

InChI Key

YYJXLWIAFOXNOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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